molecular formula C27H19NO3 B4537444 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

Cat. No.: B4537444
M. Wt: 405.4 g/mol
InChI Key: BTAJYZYHDLOLTG-UHFFFAOYSA-N
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Description

2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromenyl intermediate: This step involves the cyclization of appropriate precursors to form the chromenyl group.

    Naphthyl group attachment: The naphthyl group is introduced through a coupling reaction with the chromenyl intermediate.

    Acetamide formation: The final step involves the formation of the acetamide linkage by reacting the naphthyl-chromenyl intermediate with an appropriate acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: The compound may influence signaling pathways, metabolic processes, or gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide analogs: Compounds with similar structures but different substituents on the aromatic rings.

    Other acetamides: Compounds with different aromatic groups but the same acetamide linkage.

Uniqueness

    Structural complexity: The presence of multiple aromatic rings and functional groups makes this compound unique.

    Its diverse applications in various fields highlight its versatility and importance.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[4-(2-oxochromen-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO3/c29-26(17-20-9-5-8-18-6-1-3-10-23(18)20)28-22-14-12-19(13-15-22)24-16-21-7-2-4-11-25(21)31-27(24)30/h1-16H,17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAJYZYHDLOLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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